molecular formula C20H23ClN2O2 B11111016 N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide

Cat. No.: B11111016
M. Wt: 358.9 g/mol
InChI Key: AWRJUGWZBHYODE-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chlorophenyl group, a morpholine ring, and a benzamide moiety, making it a versatile molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide typically involves the reaction of 4-chlorophenylacetonitrile with morpholine under specific conditions to form an intermediate. This intermediate is then reacted with 4-methylbenzoyl chloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
  • 4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)benzenesulfonamide

Uniqueness

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-4-methylbenzamide

InChI

InChI=1S/C20H23ClN2O2/c1-15-2-4-17(5-3-15)20(24)22-14-19(23-10-12-25-13-11-23)16-6-8-18(21)9-7-16/h2-9,19H,10-14H2,1H3,(H,22,24)

InChI Key

AWRJUGWZBHYODE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCOCC3

Origin of Product

United States

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